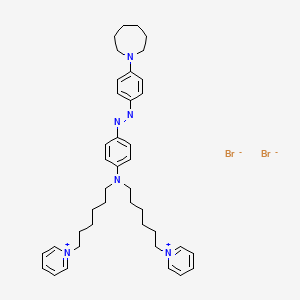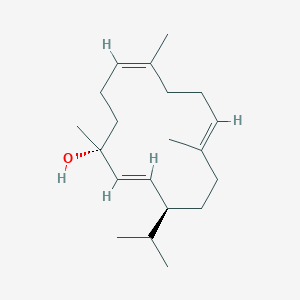
(1R,2E,4S,7E,11Z)-1,7,11-trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2E,4S,7E,11Z)-1,7,11-trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol is a complex organic compound characterized by its unique cyclotetradeca structure. This compound features multiple double bonds and a hydroxyl group, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2E,4S,7E,11Z)-1,7,11-trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol typically involves multi-step organic reactions. The process may start with simpler precursors such as alkenes or alkynes, which undergo cyclization and functional group modifications. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors, high-pressure conditions, and advanced purification techniques to achieve high purity and yield. The scalability of the synthesis process is crucial for its application in various industries.
化学反応の分析
Types of Reactions
(1R,2E,4S,7E,11Z)-1,7,11-trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) under hydrogen gas.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce saturated hydrocarbons.
科学的研究の応用
Chemistry
In chemistry, (1R,2E,4S,7E,11Z)-1,7,11-trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol is studied for its unique structural properties and reactivity. It serves as a model compound for understanding cyclotetradeca structures and their behavior in various chemical reactions.
Biology
In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest possible interactions with biological molecules, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with specific biological activities.
Industry
In the industrial sector, this compound may find applications in the synthesis of advanced materials, such as polymers or specialty chemicals. Its unique structure can impart desirable properties to these materials, enhancing their performance in various applications.
作用機序
The mechanism of action of (1R,2E,4S,7E,11Z)-1,7,11-trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydroxyl group and double bonds play a crucial role in these interactions, influencing its binding affinity and activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
- (1R,2E,4S,7E,11Z)-1,7,11-trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-one
- (1R,2E,4S,7E,11Z)-1,7,11-trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-amine
- (1R,2E,4S,7E,11Z)-1,7,11-trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-thiol
Uniqueness
The uniqueness of (1R,2E,4S,7E,11Z)-1,7,11-trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol lies in its specific stereochemistry and functional groups These features confer distinct chemical and biological properties, setting it apart from similar compounds
特性
分子式 |
C20H34O |
|---|---|
分子量 |
290.5 g/mol |
IUPAC名 |
(1R,2E,4S,7E,11Z)-1,7,11-trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol |
InChI |
InChI=1S/C20H34O/c1-16(2)19-12-11-18(4)9-6-8-17(3)10-7-14-20(5,21)15-13-19/h9-10,13,15-16,19,21H,6-8,11-12,14H2,1-5H3/b15-13+,17-10-,18-9+/t19-,20-/m1/s1 |
InChIキー |
YAPXSYXFLHDPCK-RJTGTAKJSA-N |
異性体SMILES |
C/C/1=C/CC[C@@](/C=C/[C@@H](CC/C(=C/CC1)/C)C(C)C)(C)O |
正規SMILES |
CC1=CCCC(C=CC(CCC(=CCC1)C)C(C)C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



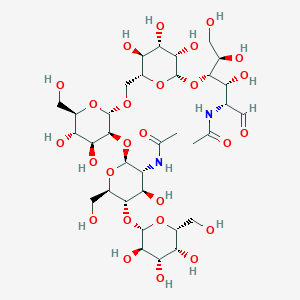

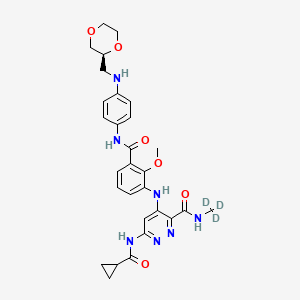
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394266.png)
![7-dimethylphosphoryl-3-[2-[[(1S,3S)-3-hydroxycyclohexyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile](/img/structure/B12394268.png)
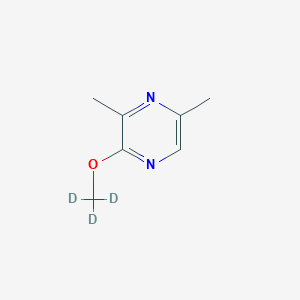

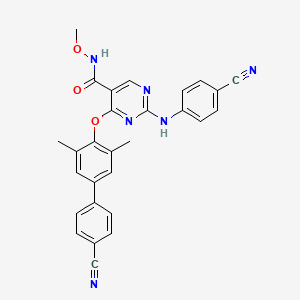
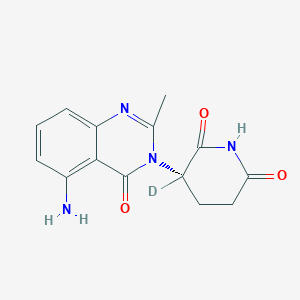
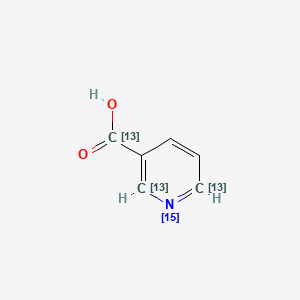
![2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy-](/img/structure/B12394301.png)
